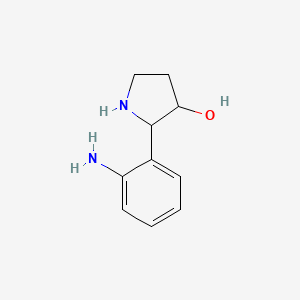

2-(2-Aminophenyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2-aminophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H14N2O/c11-8-4-2-1-3-7(8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6,11H2 |

InChI Key |

QOGGZDZFEVYHQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1O)C2=CC=CC=C2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Enantioselective and Diastereoselective Access to 2 2 Aminophenyl Pyrrolidin 3 Ol

Retrosynthetic Analysis and Key Disconnections for 2-(2-Aminophenyl)pyrrolidin-3-ol

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the analysis reveals several strategic disconnections to guide the design of a synthetic route.

The primary disconnections for the target molecule involve breaking the bonds that form the core structure: the pyrrolidine (B122466) ring itself, the carbon-carbon bond linking the phenyl group to the heterocycle, and the carbon-oxygen bond of the hydroxyl group.

Figure 1: Key Retrosynthetic Disconnections for this compound

The construction of the pyrrolidine ring is the cornerstone of the synthesis. Several powerful methods have been developed for this purpose. nih.gov

[3+2] Dipolar Cycloaddition: This is a highly effective method for constructing five-membered rings with control over multiple stereocenters. acs.org The reaction typically involves an azomethine ylide (a three-atom component) and an alkene dipolarophile (a two-atom component). For the target molecule, this could involve the reaction of an azomethine ylide with an alkene bearing a protected 2-aminophenyl group. The stereoselectivity of these cycloadditions can often be controlled through the use of chiral catalysts or auxiliaries. acs.org

Intramolecular Cyclization: Another common strategy is the intramolecular cyclization of a linear precursor. nih.gov This can be achieved through various reactions:

Reductive Amination: A linear amino ketone or amino aldehyde can undergo intramolecular reductive amination to form the pyrrolidine ring. A biocatalytic approach using transaminases on ω-chloroketones demonstrates a modern version of this strategy, where the enzyme generates a chiral amine that subsequently cyclizes. acs.org

N-H Insertion: The reaction of metallocarbenes with β-aminoketone derivatives can proceed through a diverted N-H insertion cascade to furnish highly substituted pyrrolidines. researchgate.net

Ring-Closing Metathesis (RCM): An N-diallyl sulfonamide derivative can undergo RCM using a Grubbs' catalyst to form a dehydropyrrolidine, which can then be reduced to the corresponding pyrrolidine. This method was used to prepare 3-phenylpyrrolidine. sci-hub.se

The 2-aminophenyl substituent can be introduced at different stages of the synthesis. The amino group would typically be protected, for example as a nitro group or a carbamate, throughout the synthetic sequence and deprotected in a final step.

Starting with the Aryl Fragment: A logical approach begins with a precursor already containing the aryl group, such as a 2-nitroacetophenone derivative. This ketone could be elaborated into a linear substrate suitable for an intramolecular cyclization. For example, a transaminase could convert a 5-chloro-1-(2-nitrophenyl)pentan-2-one into a chiral amine, which would then cyclize to form the 2-(2-nitrophenyl)pyrrolidine. acs.org

Late-Stage Arylation: Alternatively, the pyrrolidine ring can be constructed first, with a functional handle at the C2 position to allow for the later introduction of the aminophenyl group via cross-coupling reactions. However, controlling the stereochemistry at C2 during the coupling can be challenging.

The stereoselective introduction of the 3-hydroxyl group is critical for obtaining a single stereoisomer of the final product.

Reduction of a 3-Keto-pyrrolidine: A common strategy involves the synthesis of a 2-(2-aminophenyl)pyrrolidin-3-one precursor, followed by stereoselective reduction of the ketone. The stereochemical outcome of the reduction can be directed by the existing stereocenter at C2 (substrate control) or by using a chiral reducing agent.

From Chiral Precursors: Synthesis can begin from a chiral starting material that already contains the hydroxyl group. While 4-hydroxyproline (B1632879) is a common starting material for many pyrrolidine-based targets, its use for a 3-hydroxy derivative would require extensive synthetic manipulation. mdpi.com

Multicomponent Reactions: A one-pot, three-component cyclization can be used to generate highly substituted 3-hydroxypyrrolin-2-ones, which can be further modified. nih.govfigshare.com Subsequent stereoselective reactions on these intermediates could establish the desired stereochemistry. Biocatalytic methods using laccase enzymes have also been developed for the stereoselective synthesis of related pyrrolidine-2,3-diones. rsc.org

Classical Synthetic Routes to this compound and its Analogues

Classical synthetic routes often involve robust, well-established reactions but may lack the high stereocontrol of modern methods, frequently yielding mixtures of diastereomers or racemic products. An early route for the preparation of 1-benzyl-3-phenyl-3-pyrrolidinol involved the reaction of a Mannich base with potassium cyanide, followed by hydrolysis, esterification, Dieckmann condensation, hydrolysis/decarboxylation, and finally a Grignard reaction with phenylmagnesium bromide, followed by reduction. google.com

A plausible classical, non-stereoselective synthesis of this compound could be envisioned starting from 2-nitroacetophenone. This could be converted to an α-bromoketone, followed by reaction with an amino ester like ethyl glycinate (B8599266) to form an imine, which could then be cyclized. Reduction of the nitro group and other functional groups would follow. Such a route would likely require extensive purification by chromatography to separate the resulting stereoisomers.

Another classical approach involves the ring-closing metathesis of an N-diallyl sulfonamide derived from a protected 2-aminobenzaldehyde, followed by reduction of the resulting double bond to yield a 3-arylpyrrolidine. sci-hub.se Adapting this to install the 3-hydroxyl group would require additional steps, such as epoxidation and ring-opening, further complicating the synthesis and stereochemical control.

Enantioselective Synthesis of this compound

Modern enantioselective synthesis seeks to create chiral molecules as single enantiomers, often employing chiral catalysts or auxiliaries. mdpi.comnih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed.

A powerful strategy for the diastereoselective synthesis of densely substituted pyrrolidines employs N-tert-butanesulfinamide as a chiral auxiliary. acs.org This methodology relies on a [3+2] cycloaddition between an azomethine ylide and a chiral N-sulfinyl-1-azadiene. The sulfinyl group effectively directs the approach of the dipole, leading to high diastereoselectivity.

An adaptation of this method for the target molecule could involve the reaction of an N-tert-butanesulfinylimine, derived from a protected 2-aminobenzaldehyde, with an azomethine ylide generated from an amino ester. The reaction, catalyzed by a silver salt, would produce a highly functionalized pyrrolidine with the stereochemistry directed by the chiral sulfinyl group. acs.org Subsequent removal of the auxiliary and functional group manipulations would yield the desired this compound.

The table below illustrates the effectiveness of the N-tert-butanesulfinyl group in directing the cycloaddition for the synthesis of various proline derivatives, showcasing the high diastereomeric ratios (d.r.) that can be achieved.

Table 1: Diastereoselective [3+2] Cycloaddition using an N-tert-Butanesulfinyl Auxiliary Data adapted from a study on the synthesis of proline derivatives, demonstrating the general utility of the method. acs.org

| Entry | Aryl Group on Imino Ester | Yield of Major Diastereomer (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | 83 | >95:5 |

| 2 | 4-Methoxyphenyl | 75 | >95:5 |

| 3 | 4-Chlorophenyl | 70 | >95:5 |

| 4 | 2-Thienyl | 50 | 90:10 |

Another established chiral auxiliary is (R)-phenylglycinol. This auxiliary has been used to synthesize trans-2,5-diarylpyrrolidines through two sequential and highly diastereoselective Grignard additions. nih.gov A similar logic could be applied to a 2,3-disubstituted pattern, where the chiral auxiliary attached to the nitrogen atom directs the stereoselective addition of a nucleophile to form the C2 stereocenter, followed by cyclization and a second transformation to install the C3 stereocenter. The removal of the auxiliary then reveals the chiral pyrrolidine product. nih.gov

Asymmetric Organocatalytic Strategies

Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules, avoiding the use of metal catalysts. mdpi.comnih.gov Proline and its derivatives are among the most utilized organocatalysts, capable of activating substrates through enamine or iminium ion intermediates. mdpi.comresearchgate.net

The synthesis of highly functionalized pyrrolidines can be achieved through organocatalytic conjugate additions. For instance, the addition of aldehydes to nitro-olefins, catalyzed by chiral diarylprolinol silyl (B83357) ethers, can generate intermediates that are subsequently cyclized to form polysubstituted pyrrolidines with high stereoselectivity. nih.gov A potential organocatalytic route to the this compound core could involve a Michael addition of a suitable aldehyde to a nitroalkene derived from 2-nitrobenzaldehyde, followed by reductive cyclization.

Another relevant strategy is the organocatalytic functionalization of the pyrrolidine ring itself. For example, a cascade β-functionalization and aromatization of N-arylpyrrolidines has been developed, showcasing the ability to modify the pyrrolidine core directly, although this specific reaction leads to pyrroles. acs.orgacs.org The development of organocatalytic methods for the direct C-H functionalization of pyrrolidines remains a significant area of research. acs.org

Table 1: Examples of Organocatalytic Synthesis of Functionalized Pyrrolidines This table presents examples of organocatalytic methods applicable to the synthesis of substituted pyrrolidines, which could be adapted for the target molecule.

| Catalyst | Reactants | Product Type | Yield | Stereoselectivity (er/dr) | Reference |

|---|---|---|---|---|---|

| Diarylprolinol silyl ether | Aldehydes, β-nitroacrolein dimethyl acetal | Highly functionalized nitroaldehydes | High | High | nih.gov |

| (S)-Proline | Acetone, Trihalomethyl ketones | Prolinamide organocatalysts | N/A | N/A | mdpi.com |

Metal-Catalyzed Asymmetric Synthesis

Transition-metal catalysis offers a diverse array of transformations for the enantioselective synthesis of pyrrolidine rings. Palladium-catalyzed reactions, such as alkene aminoarylation, have been reviewed as a strategy for constructing multisubstituted pyrrolidines. mdpi.com

A plausible strategy for accessing the this compound skeleton involves an intramolecular N-H insertion catalyzed by a chiral metal complex. For example, the synthesis of cis-5-substituted pyrrolidine phosphonates has been achieved with high stereoselectivity using a rhodium-catalyzed intramolecular metal carbenoid N-H insertion from a δ-amino α-diazo β-ketophosphonate. nih.gov Adapting this methodology would require the synthesis of a suitable diazo-containing precursor derived from a protected 2-aminophenol (B121084) derivative.

Another powerful metal-catalyzed method is the 1,3-dipolar cycloaddition of azomethine ylides. scholaris.caacs.org These reactions can be rendered asymmetric through the use of chiral ligands. For example, the catalytic asymmetric 1,3-dipolar cycloaddition of α-silylimines has been shown to produce α-quaternary proline derivatives, demonstrating the power of this approach for creating complex pyrrolidine structures. thieme-connect.de

Table 2: Examples of Metal-Catalyzed Asymmetric Synthesis of Pyrrolidine Derivatives This table illustrates metal-catalyzed methodologies that could be applied to the synthesis of the target compound.

| Metal/Catalyst | Reaction Type | Substrate Example | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Rhodium | Intramolecular carbenoid N-H insertion | δ-amino α-diazo β-ketophosphonate | cis-5-substituted pyrrolidine phosphonate | High | nih.gov |

Enzymatic or Biocatalytic Pathways

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral molecules under mild conditions. pharmasalmanac.com Enzymes such as transaminases (TAs), imine reductases (IREDs), and monooxygenases are particularly relevant for the synthesis of chiral amines and heterocycles like pyrrolidines. acs.orgnih.govresearchgate.net

A key biocatalytic strategy involves the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones using transaminases. acs.org This method allows access to both enantiomers with excellent enantiomeric excess by selecting the appropriate (R)- or (S)-selective enzyme. acs.org For the target molecule, a potential precursor could be a 4-chloro-1-(2-aminophenyl)butan-1-one derivative, which upon amination and subsequent intramolecular cyclization would yield the desired 2-arylpyrrolidine scaffold. The hydroxyl group at C3 could be introduced in a subsequent step or by using a more complex, hydroxylated starting material.

Imine reductases (IREDs) have been successfully used for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from the corresponding 2-aryl-pyrrolines, achieving excellent enantioselectivity (>99% ee) and good yields. nih.gov Furthermore, engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a direct route to chiral pyrrolidines and indolines. researchgate.netacs.org This cutting-edge approach could potentially be applied to a suitably functionalized alkyl azide (B81097) to construct the this compound framework in a single, highly selective step.

Table 3: Examples of Biocatalytic Synthesis of Chiral Pyrrolidines This table highlights enzymatic strategies for producing chiral pyrrolidines, demonstrating the potential for synthesizing the target molecule.

| Enzyme Class | Reaction | Substrate Type | Product Example | Stereoselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Transaminase (TA) | Asymmetric amination/cyclization | ω-Chloroketones | (R)- and (S)-2-Arylpyrrolidines | >95% | acs.org |

| Imine Reductase (IRED) | Asymmetric reduction | 2-Aryl-pyrrolines | (R)- and (S)-2-Arylpyrrolidines | >99% | nih.gov |

Diastereoselective Synthesis of Specific Stereoisomers of this compound

Controlling the relative stereochemistry between the C2 and C3 positions is critical. Diastereoselective methods often rely on substrate control, where existing stereocenters direct the formation of new ones, or reagent control, using chiral reagents or catalysts.

A powerful method for the diastereoselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. scholaris.caacs.org The diastereoselectivity of these reactions can often be controlled by the geometry of the ylide and the nature of the substituents. For example, a highly diastereoselective synthesis of substituted pyrrolidines has been achieved through a cascade reaction involving an azomethine ylide cycloaddition followed by a nucleophilic cyclization. scholaris.caacs.org

Radical cyclizations also offer a pathway to diastereomerically enriched hydroxypyrrolidines. The cyclization of an O-stannyl ketyl generated from an aldehyde can produce 2,5-disubstituted 3-hydroxypyrrolidine derivatives with high diastereoselectivity. rsc.org This strategy was successfully applied to the synthesis of natural products like (+)-bulgecinine. rsc.org Applying this to the target molecule would involve designing a precursor containing both the 2-aminophenyl moiety and the necessary functionalities for radical cyclization.

Protecting Group Strategies in the Synthesis of this compound

The presence of three distinct functional groups—a primary aromatic amine, a secondary cyclic amine, and a secondary alcohol—necessitates a robust and orthogonal protecting group strategy. organic-chemistry.orglibretexts.org The choice of protecting groups is crucial to prevent unwanted side reactions during the synthetic sequence. organic-chemistry.org

Amino Group Protection: The primary aromatic amine and the secondary pyrrolidine amine can be protected as carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is stable under many conditions but is readily removed with mild acid (e.g., TFA), while the Cbz group is cleaved by hydrogenolysis. fiveable.me Sulfonamides, like tosyl (Ts) or nosyl (Ns) groups, are another option, offering different stability and deprotection conditions. wikipedia.orgnih.gov An orthogonal strategy, such as using a Boc group for one amine and a fluorenylmethyloxycarbonyl (Fmoc) group for the other, would allow for selective deprotection, as Fmoc is base-labile. fiveable.mewikipedia.org

Hydroxyl Group Protection: The secondary alcohol can be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether, which are stable to a wide range of reagents but can be removed with fluoride (B91410) sources (e.g., TBAF). fiveable.me Alternatively, benzyl (B1604629) (Bn) ethers provide robust protection and are typically removed via hydrogenolysis.

An effective strategy would involve protecting the primary aniline (B41778) as a Boc group and the alcohol as a silyl ether. The pyrrolidine nitrogen could be formed during a cyclization step and might not require initial protection, or it could be protected with a group orthogonal to the other two, such as Cbz or Fmoc, to allow for selective functionalization at a later stage.

Table 4: Common Orthogonal Protecting Groups for Amines and Alcohols

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) | fiveable.me |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.org |

| Alcohol | tert-Butyldimethylsilyl Ether | TBDMS/TBS | Fluoride (e.g., TBAF), Acid | fiveable.me |

In Depth Spectroscopic and Structural Elucidation of 2 2 Aminophenyl Pyrrolidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. For a molecule like 2-(2-Aminophenyl)pyrrolidin-3-ol, a suite of NMR experiments would be essential to unambiguously determine its constitution, configuration, and preferred conformation.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The initial characterization would involve one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns (multiplicity), which helps in assigning protons to the pyrrolidine (B122466) ring and the aminophenyl group. The ¹³C NMR spectrum, often proton-decoupled, would reveal the number of unique carbon atoms.

To assemble the molecular framework, two-dimensional (2D) NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, COSY would establish the connectivity within the pyrrolidine ring by showing correlations between H-2 and the protons at C-3, and between the C-3 proton and the C-4 methylene (B1212753) protons, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for connecting different fragments of the molecule. For instance, an HMBC correlation between the proton at C-2 of the pyrrolidine ring and the carbons of the aminophenyl ring would confirm the C-C bond between these two moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. NOESY is paramount for determining the relative stereochemistry of the molecule. For example, a NOESY correlation between the proton at C-2 and the hydroxyl proton at C-3 (or the proton at C-3) would suggest their cis relationship on the pyrrolidine ring.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| C2-H | ~4.5 (d) | ~65 | C4, C6' | H-3, H-6' |

| C3-H | ~4.0 (m) | ~70 | C2, C4, C5 | H-2, H-4 |

| C4-H₂ | ~2.0-2.2 (m) | ~30 | C2, C3, C5 | H-3, H-5 |

| C5-H₂ | ~3.0-3.2 (m) | ~45 | C3, C4 | H-4 |

| NH (ring) | Broad | - | - | - |

| C1'-C6' (Aromatic) | ~6.5-7.2 (m) | ~115-145 | - | H-2 |

| NH₂ (amino) | Broad | - | - | - |

| OH | Broad | - | - | H-3 |

Determination of Relative and Absolute Stereochemistry via NMR

The relative stereochemistry of the two stereocenters (C-2 and C-3) in this compound can be inferred from coupling constants (³JHH) and NOESY data. A larger coupling constant between H-2 and H-3 would typically suggest a trans relationship, while a smaller coupling constant would indicate a cis relationship. As mentioned, NOESY correlations provide through-space information that can corroborate these assignments.

Determining the absolute stereochemistry using NMR is more complex and often requires the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents. By forming diastereomeric derivatives or complexes that exhibit distinct NMR signals, the absolute configuration can be deduced by analyzing the chemical shift differences.

Dynamic NMR Studies for Rotational Barriers and Conformation

The pyrrolidine ring is not planar and exists in various puckered conformations (envelope or twist). The barrier to interconversion between these conformations is typically low. Furthermore, rotation around the C-N bonds and the C-C bond connecting the phenyl and pyrrolidine rings can be restricted. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to study these dynamic processes. At lower temperatures, the exchange between different conformers or rotamers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each species, enabling the determination of rotational barriers and the relative populations of different conformations.

X-ray Crystallography for Solid-State Structural Characterization

While NMR provides invaluable information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. This technique would be the gold standard for determining the absolute configuration and for analyzing the detailed intermolecular interactions that govern the crystal packing.

Absolute Configuration Determination via Anomalous Dispersion

For a chiral molecule like this compound, if a suitable single crystal can be grown, X-ray crystallography can be used to determine its absolute configuration without the need for a heavy atom. The phenomenon of anomalous dispersion (the Friedel's pair differences) allows for the direct determination of the absolute structure. The Flack parameter, derived from the crystallographic data, is a critical indicator for the correctness of the assigned absolute configuration.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

A hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 500.2 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.18 |

| R-factor | 0.045 |

| Flack parameter | 0.0 (2) |

Conformational Preferences in the Crystalline State

The three-dimensional arrangement of a molecule in its solid state, or its conformation in the crystalline form, is determined with precision using single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's shape and the packing of molecules within the crystal lattice.

For this compound, the pyrrolidine ring is not planar and can adopt various puckered conformations. Computational studies on similar pyrrolidine-containing compounds suggest that the ring can exist in "up" or "down" puckered forms, with the substituents occupying either axial or equatorial positions to minimize steric hindrance. researchgate.net In the crystalline state, one of these conformations will be "frozen" in the lattice. The presence of both a hydroxyl group and an amino group allows for the formation of a network of intermolecular and intramolecular hydrogen bonds. These interactions, along with π-π stacking interactions between the phenyl rings of adjacent molecules, play a crucial role in stabilizing the crystal packing. nih.gov

A hypothetical crystal structure analysis of this compound would likely reveal a dense network of hydrogen bonds. The hydroxyl group and the primary amine on the phenyl ring can act as hydrogen bond donors, while the nitrogen atom of the pyrrolidine ring and the oxygen of the hydroxyl group can act as acceptors. These interactions would significantly influence the melting point and solubility of the compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.10 |

| β (°) | 105.5 |

| Volume (ų) | 1012.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| Hydrogen Bonding | O-H···N, N-H···O, N-H···N |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from an X-ray crystallographic analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be observed as bands in the IR or Raman spectrum.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H, N-H, C-H, C=C (aromatic), and C-N bonds. The O-H and N-H stretching vibrations are typically observed as broad bands in the high-frequency region of the spectrum (around 3200-3600 cm⁻¹), with their exact position and shape being sensitive to hydrogen bonding. The aromatic C-H stretching vibrations appear at slightly higher wavenumbers than aliphatic C-H stretching vibrations. The C=C stretching vibrations of the phenyl ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the amine and the pyrrolidine ring would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A combined analysis of IR and Raman spectra provides complementary information, as some vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. This comprehensive vibrational analysis serves as a molecular fingerprint, unique to the compound's structure. libretexts.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (aromatic amine) | Stretching | 3300-3500 (two bands) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| N-H (aromatic amine) | Bending | 1590-1650 |

| C-O (alcohol) | Stretching | 1050-1260 |

| C-N (pyrrolidine and amine) | Stretching | 1020-1340 |

Note: The wavenumber ranges are approximate and can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₁₀H₁₄N₂O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | 179.1184 | 179.1182 |

| [M+Na]⁺ | 201.1004 | 201.1001 |

Note: The observed mass is a hypothetical value that would be expected in an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information about the original molecule. The fragmentation pattern is often predictable and characteristic of the compound's structure.

For this compound, the protonated molecule [M+H]⁺ would likely undergo fragmentation through several characteristic pathways. These could include:

Loss of water (H₂O): From the hydroxyl group, leading to a fragment ion at m/z 161.

Loss of ammonia (B1221849) (NH₃): From the aminophenyl group.

Cleavage of the pyrrolidine ring: This can lead to various smaller fragment ions. Alpha-cleavage next to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. mdpi.com

Cleavage of the bond between the phenyl ring and the pyrrolidine ring.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed. rsc.org

Table 4: Hypothetical MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 179.1 | 161.1 | H₂O | Ion resulting from the loss of the hydroxyl group as water. |

| 179.1 | 120.1 | C₃H₇NO | Ion corresponding to the aminophenyl group. |

| 179.1 | 93.1 | C₄H₈NO | Ion corresponding to the aminophenyl cation radical. |

| 161.1 | 132.1 | C₂H₅ | Further fragmentation of the dehydrated ion. |

Note: This table presents a simplified and hypothetical fragmentation pathway.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

This compound contains two chiral centers, meaning it can exist as four different stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these stereoisomers.

These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, known as a Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms around the chiral center(s).

For this compound, the ECD spectrum would be expected to show Cotton effects associated with the electronic transitions of the phenyl chromophore. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration at the chiral centers. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for each possible stereoisomer, the absolute configuration of a given sample can be unambiguously assigned.

Table 5: Hypothetical ECD Data for an Enantiomer of this compound

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| 280 | +2.5 |

| 250 | -1.8 |

| 220 | +5.0 |

Note: The data is hypothetical and represents a plausible ECD spectrum for one of the enantiomers. The other enantiomer would show a mirror-image spectrum.

Advanced Computational and Theoretical Investigations of 2 2 Aminophenyl Pyrrolidin 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical methods, especially Density Functional Theory (DFT) and ab initio calculations, are at the forefront of investigating the electronic characteristics of molecules like 2-(2-aminophenyl)pyrrolidin-3-ol. arabjchem.orgnih.gov These computational tools allow for a precise mapping of electron distribution, which in turn governs the molecule's chemical behavior and reactivity.

| Molecular Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.0 to -8.0 | Aminophenyl group (especially the nitrogen and aromatic ring) | Site of electrophilic attack |

| LUMO | 1.0 to 3.0 | Distributed over the pyrrolidine (B122466) and aminophenyl rings | Site of nucleophilic attack |

| HOMO-LUMO Gap | 7.0 to 11.0 | Entire molecule | Indicator of chemical stability and reactivity |

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution across a molecule, offering predictions about its non-covalent interactions. An ESP map for this compound would display regions of negative potential (typically colored red or yellow) and positive potential (blue). The negative regions, indicating higher electron density, are expected to be located around the electronegative nitrogen and oxygen atoms. These areas are prime targets for interactions with electrophiles and for forming hydrogen bonds as an acceptor. Conversely, the hydrogen atoms of the amino and hydroxyl groups, along with some C-H bonds, will exhibit a positive potential, making them favorable sites for engaging with nucleophiles and acting as hydrogen bond donors. This analysis is fundamental for understanding how the molecule might interact with biological receptors or other chemical species.

Acidity and Basicity Predictions

The molecular structure of this compound features both acidic (the hydroxyl group) and basic (the two amino groups) centers. Quantum chemical calculations can provide reliable predictions of the pKa values for these functional groups. The nitrogen atom of the primary amino group attached to the phenyl ring and the secondary nitrogen within the pyrrolidine ring are both basic. Computational studies can differentiate their relative strengths. The aniline-like amino group's basicity is attenuated due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, making it less basic than the aliphatic secondary amine of the pyrrolidine ring. The hydroxyl group on the pyrrolidine ring is characterized as a weak acid. Theoretical calculations of protonation and deprotonation energies yield quantitative estimates of these acid-base properties, which are crucial for predicting the molecule's behavior in various pH environments.

| Functional Group | Character | Predicted pKa Range | Notes |

|---|---|---|---|

| Aromatic Amino (-NH2) | Basic | 4.5 - 5.5 | Basicity is reduced due to electron delocalization into the phenyl ring. |

| Pyrrolidine Nitrogen (-NH-) | Basic | 10.5 - 11.5 | Generally more basic than the aromatic amine. |

| Hydroxyl (-OH) | Acidic | 14 - 16 | Weakly acidic, comparable to typical alcohols. |

Conformational Analysis and Energy Landscapes of this compound

The biological function and chemical reactivity of a flexible molecule such as this compound are intimately tied to its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of a molecule's atoms and their corresponding energies. researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations

To explore the vast conformational space of flexible molecules, computational chemists often turn to molecular mechanics (MM) and molecular dynamics (MD) simulations. arabjchem.org MM methods employ classical force fields to rapidly compute the potential energy of a multitude of conformations, enabling a wide-ranging search of the molecule's energy landscape. MD simulations take this a step further by simulating the motions of atoms and molecules over time, offering a dynamic picture of the conformational flexibility of this compound in various environments, such as in a vacuum or solvated. These simulations can reveal the preferred orientations of the aminophenyl group with respect to the pyrrolidine ring and the characteristic puckering of the five-membered ring. nih.govnih.gov

Global Minimum Conformation Search

| Interaction Type | Description | Potential Impact on Conformation |

|---|---|---|

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonds to form between the -OH group and the nitrogen atoms of the amino groups. | Can stabilize certain conformations, thereby restricting rotational freedom. |

| Steric Hindrance | Repulsive forces between the bulky aminophenyl group and the pyrrolidine ring. | Influences the preferred rotational angle between the two ring systems. |

| Ring Puckering | The non-planar pyrrolidine ring can adopt various "envelope" or "twist" conformations. nih.gov | Alters the relative spatial positions of the substituents on the pyrrolidine ring. nih.gov |

| π-π Stacking | In aggregated states, attractive noncovalent interactions can occur between the aromatic rings of adjacent molecules. | Can play a role in crystal packing and behavior in concentrated solutions. |

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, CD spectra)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties, offering insights that complement experimental data. For this compound, density functional theory (DFT) and other ab initio methods can be employed to calculate its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and circular dichroism (CD) spectra.

These calculations typically involve geometry optimization of the molecule's various conformers, followed by the application of specific theoretical models. For NMR chemical shift predictions, the Gauge-Independent Atomic Orbital (GIAO) method is a common choice. IR frequencies are often calculated at the harmonic level, with scaling factors applied to correct for anharmonicity. The prediction of CD spectra requires the calculation of electronic transition energies and rotational strengths.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value | Computational Method |

| ¹H NMR Chemical Shift (ppm) | 6.5 - 7.5 (Aromatic) | GIAO/B3LYP/6-31G(d) |

| ¹³C NMR Chemical Shift (ppm) | 115 - 150 (Aromatic) | GIAO/B3LYP/6-31G(d) |

| IR Frequency (cm⁻¹) | 3400 - 3200 (N-H, O-H) | B3LYP/6-31G(d) |

| IR Frequency (cm⁻¹) | 3100 - 3000 (Aromatic C-H) | B3LYP/6-31G(d) |

| IR Frequency (cm⁻¹) | 1620 - 1580 (C=C Aromatic) | B3LYP/6-31G(d) |

| CD Spectrum (nm) | Multiple Cotton Effects | TD-DFT/CAM-B3LYP |

Reaction Mechanism Elucidation Using Computational Methods

The reactivity of this compound in various chemical transformations can be thoroughly investigated using computational methods. These studies provide a molecular-level understanding of reaction pathways, identifying key intermediates and transition states.

Transition State Characterization

A critical aspect of understanding a reaction mechanism is the characterization of its transition states. Computational methods, particularly DFT, are adept at locating these high-energy structures on the potential energy surface. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the reaction coordinate is observed. For reactions involving this compound, such as N-acylation or oxidation, transition state analysis can reveal the atomistic details of bond-breaking and bond-forming processes.

Reaction Coordinate Analysis

Following the identification of transition states, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed. This traces the minimum energy path connecting reactants, transition states, and products, providing a comprehensive view of the reaction's progress. For this compound, this analysis could elucidate the stepwise versus concerted nature of a particular reaction, as well as the energetic barriers associated with each step.

Ligand-Metal Interaction Modeling (Theoretical Aspects)

The presence of multiple heteroatoms (N and O) in this compound makes it a potential ligand for various metal ions. Theoretical modeling can provide significant insights into the nature of these ligand-metal interactions.

Computational techniques such as DFT can be used to model the coordination complexes of this compound with different metals. These models can predict the preferred coordination modes, binding energies, and the geometric and electronic structures of the resulting complexes. Analysis of the molecular orbitals and charge distribution can further elucidate the nature of the metal-ligand bonding, distinguishing between electrostatic and covalent contributions.

Quantitative Structure-Property Relationship (QSPR) Studies of Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While specific QSPR studies on this compound are not prevalent, the methodology can be applied to predict a range of its properties.

By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) for this compound and a series of related compounds, a QSPR model can be developed. This model could then be used to predict properties such as solubility, boiling point, and partition coefficient.

Mechanistic Insights into Chemical Transformations of this compound Remain Elusive

Despite a thorough review of scientific literature, detailed mechanistic studies on the chemical transformations involving the compound this compound are not publicly available. As a result, a comprehensive analysis of its reaction pathways, intermediate species, and the specific roles of its functional groups in reactivity cannot be provided at this time.

The exploration of a molecule's reactivity and the elucidation of its transformation mechanisms are foundational to advancing chemical synthesis and understanding its potential applications. For the bifunctional compound this compound, which incorporates a pyrrolidine ring, a primary aromatic amine, and a secondary alcohol, such studies would be critical in determining its utility as a catalyst, intermediate, or building block in organic synthesis.

The inherent structural features of this compound suggest a rich and complex chemical reactivity. The amine and hydroxyl functionalities are known to participate in a wide array of chemical reactions. For instance, the amine group can act as a nucleophile, a base, or a directing group in various transformations. Similarly, the hydroxyl group can function as a nucleophile, a proton donor, or be converted into a good leaving group to facilitate further reactions. The stereocenter at the 3-position of the pyrrolidine ring also implies that this compound could be explored in stereoselective synthesis.

A comprehensive mechanistic understanding would typically involve:

Elucidation of Reaction Pathways and Intermediate Species: Identifying the step-by-step sequence of bond-making and bond-breaking events, as well as characterizing any transient molecules that are formed during the course of a reaction.

Kinetic and Thermodynamic Analyses: Measuring the rates of key reaction steps and determining the energy changes that occur, which provides insight into the feasibility and efficiency of a transformation.

Role of the Amine and Hydroxyl Functionalities: Investigating how the electronic and steric properties of these groups influence the reaction mechanism, for example, through intramolecular catalysis or by coordinating to metal catalysts.

Stereochemical Course of Reactions: Determining how the chirality of this compound influences the stereochemical outcome of reactions in which it participates.

Solvent Effects and Catalytic Activation: Understanding how the reaction medium and the use of catalysts can modulate the reaction pathway and efficiency.

Without dedicated research focusing on this compound, any discussion on these mechanistic aspects would be purely speculative and fall outside the scope of scientifically validated information. Further experimental and computational studies are necessary to map the reactivity landscape of this intriguing molecule and to unlock its full potential in chemical science.

2 2 Aminophenyl Pyrrolidin 3 Ol As a Precursor to Chiral Ligands and Organocatalysts in Asymmetric Synthesis

Design Principles for Chiral Ligands Derived from the 2-(2-Aminophenyl)pyrrolidin-3-ol Scaffold

The design of effective chiral ligands from a precursor like this compound hinges on strategically modifying its inherent functional groups—the secondary pyrrolidine (B122466) amine, the aromatic primary amine, and the secondary alcohol. These modifications allow for the creation of a well-defined chiral environment around a metal center, enabling high stereocontrol in catalytic reactions. The modular nature of this scaffold permits systematic tuning of steric and electronic properties to optimize catalyst performance for specific transformations. nih.gov

The three donor sites on the this compound backbone are ideal for generating ligands with varying denticity, which dictates how they coordinate to a metal center.

Bidentate Ligands (N,N or N,O): By selectively functionalizing two of the three donor atoms, bidentate ligands can be readily synthesized. For instance, alkylation or arylation of the pyrrolidine nitrogen and acylation of the aniline (B41778) nitrogen can create a range of N,N ligands. Alternatively, converting the aniline nitrogen into a phosphine (B1218219) group while protecting or modifying the pyrrolidine nitrogen would yield P,N ligands, a class known for its success in various palladium-catalyzed reactions. nih.gov The combination of the pyrrolidine nitrogen and the hydroxyl group offers an N,O-coordination motif, which is a hallmark of many successful catalysts used in transfer hydrogenation.

Tridentate Ligands (N,N,N or N,N,O): The inherent structure of this compound is a natural tridentate N,N,O scaffold. When coordinated to a metal, the pyrrolidine nitrogen, the aniline nitrogen, and the hydroxyl oxygen can occupy three sites, forming a stable pincer-like or facial coordination geometry. Such rigid coordination can significantly restrict the conformational flexibility of the catalytic complex, leading to higher enantioselectivity. The synthesis of symmetrical tridentate pyrrolyl ligands has demonstrated the feasibility and effectiveness of such coordination modes in stabilizing metal centers and influencing their reactivity. nih.gov

Polydentate Ligands: Further elaboration of the scaffold can lead to polydentate ligands. For example, attaching another chiral moiety or a coordinating arm to the pyrrolidine nitrogen can increase the denticity and create a more complex and sterically demanding chiral pocket around the metal.

Rigid Linkers: Introducing rigid linkers, such as aromatic rings (e.g., in the formation of phosphine-substituted derivatives) or incorporating the donor atoms into heterocyclic structures (e.g., oxazolines), creates a more defined and predictable coordination geometry. Planar-chiral scaffolds like [2.2]paracyclophane, when used to build ligands, demonstrate that rigid structures can form superior chiral environments due to their stability and steric hindrance, leading to excellent enantioselectivity in reactions like the nickel-catalyzed 1,2-reduction of enones. dicp.ac.cn This principle is directly applicable to the design of ligands from the target scaffold.

Flexible Linkers: Conversely, flexible alkyl chains can be used to connect the donor atoms or to attach bulky substituents. While flexibility can sometimes lead to lower selectivity due to multiple accessible conformations, it can also be advantageous. A flexible linker may allow the ligand to adapt to the geometric requirements of different transition states in a catalytic cycle, potentially increasing reaction rates. The strategic use of flexible tethers in creating bidentate amine ligands for palladium and platinum complexes has been shown to be effective. nih.gov

Applications in Asymmetric Metal-Catalyzed Reactions

Ligands derived from chiral amino alcohols and diamines are workhorses in asymmetric catalysis, particularly for reactions involving transition metals like ruthenium, rhodium, and palladium.

Asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines is a powerful method for synthesizing chiral alcohols and amines. This reaction is frequently catalyzed by Ru(II) and Rh(III) complexes bearing chiral N,N or N,O ligands. Ligands based on chiral 1,2-amino alcohols are particularly effective. For instance, cis-1-aminoindan-2-ol, a rigid analogue of an amino alcohol, has been used as a ligand in ruthenium-catalyzed ATH of ketones, yielding products with very high enantiomeric excess (ee). rsc.org The mechanism involves the formation of a metal hydride species that is delivered stereoselectively to the substrate, with the chirality dictated by the ligand's structure.

Below is a table showing the performance of a representative catalyst system in the ATH of various ketones, illustrating the high efficiency achievable with such ligands.

| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | [RuCl₂(p-cymene)]₂ / cis-1-Aminoindan-2-ol | 98 | 97 |

| 1-Tetralone | [RuCl₂(p-cymene)]₂ / cis-1-Aminoindan-2-ol | 99 | 95 |

| 2-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / cis-1-Aminoindan-2-ol | 96 | 98 |

Data derived from studies on analogous amino alcohol ligands. rsc.org

The this compound scaffold is suitable for both organocatalysis and metal-catalyzed C-C bond formation.

Aldol (B89426) and Michael Reactions: The pyrrolidine moiety is the cornerstone of modern organocatalysis. researchgate.netnih.gov The secondary amine can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine, which can then attack an electrophile in a highly stereocontrolled manner. Proline and its derivatives are famous for catalyzing asymmetric aldol and Michael reactions. nih.govmdpi.com The additional functional groups on the this compound scaffold (the hydroxyl and aniline groups) can act as hydrogen-bond donors or Brønsted acids, participating in a bifunctional activation mechanism that enhances both reactivity and selectivity. For example, prolinamides bearing an additional hydrogen-bond donor have shown excellent results in the Michael addition of aldehydes to nitroolefins. mdpi.com

| Aldehyde | Nitroalkene | Organocatalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Propanal | β-Nitrostyrene | Bifunctional Pyrrolidine-based Catalyst | 98:2 | 97 |

| Cyclohexanecarbaldehyde | β-Nitrostyrene | Bifunctional Pyrrolidine-based Catalyst | 95:5 | 99 |

Data illustrates typical results for bifunctional pyrrolidine organocatalysts in the asymmetric Michael addition. nih.gov

Heck and Suzuki Reactions: These palladium-catalyzed cross-coupling reactions are fundamental for forming C-C bonds. nih.gov The Suzuki reaction couples an organoboron compound with an organohalide, while the Heck reaction couples an alkene with an organohalide. The performance of these reactions is highly dependent on the ligand coordinated to the palladium center. Chiral P,N ligands (e.g., phosphino-oxazolines or PHOX-type ligands) and N,N ligands are often employed for asymmetric variants. A ligand derived from this compound, for example by converting the aniline amine to a diarylphosphine, would create a P,N ligand well-suited for such transformations. The enantioselectivity would arise from the chiral environment created by the ligand, which controls the geometry of the oxidative addition and reductive elimination steps of the catalytic cycle.

Asymmetric Reduction: Beyond transfer hydrogenation, catalysts derived from chiral amino alcohols are effective for the direct asymmetric reduction of prochiral ketones using boranes or other reducing agents. The catalyst, often formed in situ from the ligand and a borane (B79455) source, creates a chiral environment that ensures the hydride is delivered to one face of the ketone, producing the chiral alcohol with high enantioselectivity.

Asymmetric Oxidation: Chiral ligands are also used in asymmetric oxidation reactions, such as the kinetic resolution of racemic secondary alcohols via aerobic oxidation. unipd.it In these systems, a chiral metal complex selectively oxidizes one enantiomer of the alcohol faster than the other, allowing for the separation of the unreacted, enantiopure alcohol. A ligand derived from this compound could be applied in such transformations, with the tridentate N,N,O coordination providing a rigid chiral pocket to enforce selectivity.

Enantioselective Cycloaddition Reactions

The rigid, polycyclic structure that can be readily formed from this compound and its derivatives makes it a highly effective building block for chiral ligands in asymmetric cycloaddition reactions. These ligands create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol.

A notable application is in the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. For instance, N,O-ligands derived from related chiral amino alcohols, when complexed with copper(II) acetate, have proven effective in catalyzing the reaction between azomethine ylides and α-phthalimidoacrylates. nih.gov This method provides access to highly functionalized 4-aminopyrrolidine derivatives, which are valuable building blocks in medicinal chemistry. The reactions typically proceed with excellent diastereo- and enantioselectivity, often yielding the desired cycloadducts in high yields. nih.gov Theoretical calculations suggest that these cycloadditions may proceed through a stepwise mechanism, where the stereochemical outcome is dictated by the specific coordination of the chiral ligand to the copper center. nih.gov

Similarly, phosphine-containing α-amino acids have been employed as ligands in enantioselective [3+2] cycloadditions, demonstrating the versatility of amino acid-derived scaffolds in catalysis. nih.gov

Table 1: Enantioselective [3+2] Cycloaddition of Azomethine Ylides with α-Phthalimidoacrylates

| Entry | Dipolarophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| 1 | β-unsubstituted α-phthalimidoacrylate | >98:2 | up to 97% |

| 2 | β-substituted α-phthalimidoacrylate | >98:2 | High |

Note: This table represents typical results obtained in reactions catalyzed by copper complexes of chiral N,O-ligands. nih.gov

This compound Derivatives as Organocatalysts

The field of asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has become a powerful tool in chemical synthesis. nih.gov Pyrrolidine-based structures are central to this field, with their secondary amine being a key functional group for various catalytic activation modes. nih.govnih.gov Derivatives of this compound are well-suited for this purpose, leveraging their inherent chirality and multiple functional sites for modification.

Brønsted Acid/Base Catalysis

The amino groups within the this compound framework can act as either Brønsted acids (when protonated) or Brønsted bases.

As Brønsted acids , protonated derivatives can catalyze reactions by activating electrophiles through hydrogen bonding. nih.govnih.gov For example, chiral phosphoric acids have been successfully used to catalyze the enantioselective propargylation of aldehydes. nih.gov The catalyst activates the boronate reagent by forming a strong hydrogen bond, facilitating its addition to the aldehyde within a chiral environment. nih.gov This methodology has also been extended to the aminalization of aldehydes to produce valuable heterocyclic structures like 2,3-dihydroquinazolinones. beilstein-archives.org

As Brønsted bases , the nitrogen atoms can deprotonate pronucleophiles. In certain reactions, the basicity of different enamines (e.g., derived from pyrrolidine vs. morpholine) can dictate the reaction pathway. nih.gov For instance, in the nitroso aldol reaction, the choice of the amine component of the enamine and the acidic co-catalyst can selectively lead to either N- or O-adducts with high regio- and enantioselectivity. nih.gov

Table 2: Brønsted Acid Catalyzed Propargylation of Benzaldehyde (B42025)

| Catalyst Loading (mol%) | Solvent | Additive | Enantiomeric Excess (ee) |

| 10 | Toluene | None | 75% |

| 20 | Toluene | 4Å M.S. | 87% |

Note: Data reflects the reaction of benzaldehyde with allenyl boronic acid pinacol (B44631) ester using a chiral phosphoric acid catalyst. nih.gov

Enamine/Iminium Catalysis

The secondary amine of the pyrrolidine ring is the cornerstone of enamine and iminium catalysis, two of the most fundamental activation modes in organocatalysis. nobelprize.orgelsevierpure.com

Enamine catalysis involves the reaction of the pyrrolidine derivative with a ketone or aldehyde to form a nucleophilic enamine intermediate. nobelprize.org This strategy is widely used in carbon-carbon bond-forming reactions. For example, prolinamide derivatives, which share structural similarities, have been used in the Michael addition of aldehydes to nitroalkenes. nih.gov

Iminium catalysis involves the condensation of the pyrrolidine catalyst with an α,β-unsaturated aldehyde or ketone to form an iminium ion. nobelprize.org This process lowers the LUMO of the substrate, activating it for nucleophilic attack. This activation mode is famously used in reactions like the Diels-Alder cycloaddition. nih.gov The coupling of iminium and enamine catalysis within a single cascade reaction allows for the synthesis of complex molecules from simple precursors. nobelprize.org

Hydrogen Bonding Catalysis

The presence of N-H and O-H groups makes this compound derivatives capable of acting as hydrogen bond donors, a key feature in many organocatalytic systems. mdpi.com By installing additional hydrogen-bonding motifs, such as urea (B33335) or thiourea (B124793) groups, onto the aminophenyl portion of the scaffold, bifunctional catalysts can be created.

These catalysts can simultaneously activate both the nucleophile and the electrophile. For example, a thiourea-functionalized catalyst can use the thiourea group to activate an electrophile (like a nitroalkene) via double hydrogen bonding, while the pyrrolidine nitrogen concurrently forms an enamine with an aldehyde, positioning the two reactants for a highly stereoselective reaction. nih.gov This cooperative activation is a powerful strategy for achieving high efficiency and stereoselectivity. mdpi.com Pseudopeptides containing an anthranilamide moiety, which is structurally related to the 2-aminophenyl group, have been shown to form defined binding pockets through intramolecular hydrogen bonding, leading to effective catalysis in aldol reactions. nih.govmdpi.com

Chiral Recognition and Enantiomeric Excess Amplification Mechanisms

The efficacy of a chiral catalyst hinges on its ability to distinguish between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate. This process of chiral recognition is governed by the formation of diastereomeric transition states, where one is energetically favored over the other. In catalysts derived from this compound, the defined three-dimensional structure creates a specific chiral pocket where the substrate binds through a network of non-covalent interactions (e.g., hydrogen bonding, steric repulsion).

In some catalytic systems, a phenomenon known as enantiomeric excess (ee) amplification or a "non-linear effect" can be observed. This is where the ee of the product is greater than the ee of the chiral catalyst being used. Such amplification can occur through several mechanisms. One possibility involves the diastereospecific exchange of ligands on a metal center or the formation of catalyst aggregates. nih.govdntb.gov.ua For instance, if homochiral aggregates (composed of the same catalyst enantiomer) are significantly more reactive than heterochiral aggregates (composed of opposite enantiomers), a small initial enantiomeric imbalance in the catalyst can be amplified into a large enantiomeric excess in the product. nih.govdntb.gov.ua This interplay between different dynamic processes, such as racemization and selective complexation, can lead to significant amplification phenomena at the molecular level. nih.govdntb.gov.ua

Strategic Derivatization and Functionalization of the 2 2 Aminophenyl Pyrrolidin 3 Ol Scaffold for Advanced Chemical Applications

Regioselective Functionalization of Amine, Hydroxyl, and Aromatic Moieties

The presence of multiple nucleophilic centers (two amines and one hydroxyl group) on the 2-(2-aminophenyl)pyrrolidin-3-ol structure necessitates careful control of reaction conditions to achieve regioselectivity. The inherent differences in the basicity and nucleophilicity of the primary aromatic amine, the secondary cyclic amine, and the secondary alcohol can be exploited for selective functionalization.

Amine Functionalization: Selective acylation of one amino group in the presence of another is a significant challenge in organic synthesis. researchgate.net The secondary amine of the pyrrolidine (B122466) ring is generally more nucleophilic than the primary aromatic amine, allowing for selective N-acylation or N-alkylation under controlled conditions. For instance, methods for selective acylation of amino alcohols often involve the formation of a mixed anhydride (B1165640) intermediate, which can preferentially react with the more nucleophilic amine. google.com Similarly, chemoselective N-acetylation reagents like diacylaminoquinazolinones have demonstrated high selectivity for primary amines over secondary amines, a principle that could be reversed or adapted for the pyrrolidine scaffold. researchgate.net

Hydroxyl Functionalization: The selective O-alkylation of aminophenols, which are structurally related to the target scaffold, can be achieved through a multi-step process involving protection of the more reactive amino group. semanticscholar.orgresearchgate.net A common strategy involves the condensation of the amino group with an aldehyde, such as benzaldehyde (B42025), to form an imine. semanticscholar.orgresearchgate.net This temporarily masks the amine's nucleophilicity, allowing for the subsequent alkylation of the hydroxyl group with an alkyl halide. semanticscholar.orgresearchgate.net The protecting group can then be removed by hydrolysis to regenerate the free amine. semanticscholar.orgresearchgate.net This approach offers a reliable route to selectively modify the hydroxyl moiety without competing N-alkylation.

Aromatic Ring Functionalization: The aromatic ring of the 2-aminophenyl group is another site for derivatization, typically through electrophilic aromatic substitution or modern cross-coupling reactions. The amino group is a powerful ortho-, para-directing group, activating the aromatic ring for substitutions. However, direct functionalization can be complicated by the reactivity of the other functional groups. More advanced methods, such as transition metal-catalyzed C-H activation, offer a powerful tool for the regioselective functionalization of such scaffolds. mdpi.com For example, palladium-catalyzed C-H arylation can be directed to the C2 position of quinoline (B57606) rings, a related nitrogen-containing heterocycle, demonstrating the potential for precise modification of the aromatic portion of the this compound scaffold. mdpi.com

| Functional Group | Reaction Type | Strategy |

| Secondary Amine | N-Acylation | Direct reaction with acylating agent under controlled conditions, exploiting higher nucleophilicity. researchgate.net |

| Primary Amine | N-Acylation | Use of specific acylating agents with reversed selectivity or protection of the secondary amine. researchgate.net |

| Hydroxyl Group | O-Alkylation | Protection of amine groups (e.g., as an imine), followed by alkylation and deprotection. semanticscholar.orgresearchgate.net |

| Aromatic Ring | C-H Functionalization | Directed ortho-metalation or transition metal-catalyzed C-H activation. mdpi.comrsc.org |

Synthesis of Conformationally Restricted Analogues

Constraining the conformation of flexible molecules like this compound is a powerful strategy to enhance binding affinity and selectivity in biological applications or to create well-defined structures for materials science. This is often achieved by introducing additional cyclic systems.

One common approach is the creation of bicyclic or spirocyclic structures. For example, conformationally restricted analogues of the drug profadol (B1213207) have been synthesized by creating spiro[tetralin-1,3'-pyrrolidine] systems. nih.gov This was achieved by reacting a tetralone with ethyl cyanoacetate, followed by treatment with KCN and subsequent acid-catalyzed cyclization and reduction. nih.gov A similar strategy could be envisioned for the this compound scaffold, potentially by an intramolecular cyclization involving the aromatic ring and a functionalized pyrrolidine nitrogen.

Another approach involves forming a new ring by bridging two positions on the existing scaffold. The synthesis of novel [3.1.0] bicyclic cyclopropylamines from amino acid derivatives demonstrates the use of a titanium(II)-mediated coupling to form a cyclopropane (B1198618) ring fused to a pyrrolidine-like structure. clockss.org Such intramolecular cyclization strategies can lock the "puckering" of the pyrrolidine ring and fix the spatial relationship between the substituents. nih.gov For the this compound scaffold, this could involve linking the pyrrolidine nitrogen to the ortho position of the phenyl ring, or linking the C4 or C5 position of the pyrrolidine back to the nitrogen or the phenyl ring, creating rigid tricyclic systems. nih.gov

| Strategy | Description | Potential Application to Scaffold |

| Spirocyclization | Fusing a new ring system at a single carbon atom of the pyrrolidine ring. | Intramolecular reaction involving a functionalized pyrrolidine to form a spiro-heterocycle. nih.gov |

| Bridging/Fusing | Creating a new ring by connecting two different atoms of the existing scaffold. | Intramolecular cyclization between the pyrrolidine nitrogen and the aminophenyl ring to form a rigid, fused system. clockss.orgnih.gov |

| Steric Constraints | Introducing bulky substituents to limit bond rotation. | Adding large groups to the pyrrolidine nitrogen or the aromatic ring to restrict the rotation around the C-N bond. mdpi.com |

Introduction of Heteroatoms and Other Functional Groups for Tunable Properties

Incorporating additional heteroatoms (e.g., sulfur, phosphorus, silicon) or diverse functional groups can dramatically alter the electronic, steric, and binding properties of the this compound framework.

The introduction of sulfur, for instance, can lead to derivatives with unique biological activities and coordination properties. A regioselective and stereospecific [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines has been developed to produce functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org This type of reaction, which involves the ring-opening of an aziridine (B145994) (a three-membered nitrogen heterocycle) by a sulfur nucleophile, could be adapted to the pyrrolidine scaffold. For example, converting the hydroxyl group of this compound into a good leaving group could allow for a ring-expansion reaction with a sulfur-containing nucleophile to generate a six-membered thiomorpholine (B91149) derivative. Furthermore, the resulting sulfur atom in such heterocyclic systems can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, providing another level of functional diversity. rsc.org

The synthesis of pyrrolidin-2-one linked benzimidazoles and benzothiazoles highlights another strategy for incorporating complex heterocyclic systems. nih.gov These syntheses often involve the condensation of a pyrrolidinone precursor with an appropriately substituted phenylenediamine or aminothiophenol. By modifying the this compound scaffold—for instance, by oxidizing the hydroxyl to a ketone and the secondary amine to an amide to form a pyrrolidinone, followed by functionalization of the primary aromatic amine—it would be possible to construct fused heterocyclic systems with tunable electronic properties. nih.gov

Polymer-Supported and Heterogenized this compound Derivatives

Immobilizing a molecule onto a solid support, such as a polymer, creates a heterogenized derivative that can be easily separated from reaction mixtures. iupac.org This is particularly valuable in catalysis, where it facilitates catalyst recycling and purification of the product. The functional groups of this compound—specifically the amines and the hydroxyl group—are ideal handles for covalent attachment to a polymer backbone. google.com

A polymer-supported catalyst can be created by linking the catalytically active species to a polymer support through chemical bonds or other strong interactions. iupac.org For example, the secondary amine of the pyrrolidine ring or the primary aromatic amine could be used to form an amide bond with a carboxylic acid-functionalized polymer resin. Alternatively, the hydroxyl group could be attached via an ether linkage. The resulting polymer-supported derivative could then be used, for example, as a ligand for a metal catalyst in asymmetric synthesis, leveraging the inherent chirality of the scaffold.

The process of creating such a catalyst would involve:

Selecting a suitable polymer support (e.g., polystyrene beads, silica (B1680970) gel) with appropriate functional groups (e.g., chloromethyl, carboxylic acid).

Reacting the this compound, potentially with one of its functional groups pre-activated, with the polymer support under conditions that favor covalent bond formation.

If the scaffold is to act as a ligand, the immobilized derivative would then be treated with a solution of a metal salt to form the active polymer-supported metal complex catalyst. google.com

Photoactive and Electroactive Derivatives

Modifying the this compound scaffold by introducing chromophores or redox-active centers can generate derivatives with interesting photophysical or electrochemical properties for applications in materials science, sensing, or photodynamic therapy.

Photoactive Derivatives: The synthesis of derivatives with fluorescent properties is a key area of interest. Research on bicyclic pyrrolidine derivatives has shown that their structure can lead to significant fluorescence quantum yields. researchgate.netresearchgate.net For example, bicyclic pyrrolidines synthesized via the reduction of N-substituted isoindole derivatives exhibit fluorescence in the blue region of the spectrum, with properties dependent on the solvent. researchgate.netresearchgate.net Attaching photoactive groups like dansyl chloride to a pyrrolidine-fused chlorin (B1196114) has been shown to create dyads whose fluorescence is sensitive to solvent polarity, indicating their potential as sensors. mdpi.com By attaching similar chromophoric or fluorophoric units to the this compound scaffold, likely via its amine or hydroxyl groups, novel photoactive materials could be developed.

Electroactive Derivatives: The introduction of redox-active moieties can impart electrochemical functionality. While direct examples for the target scaffold are not prevalent, the general strategy involves appending groups known for their electrochemical activity. For instance, ferrocene (B1249389) or quinone units could be attached via amide or ester linkages to the amine or hydroxyl groups. The resulting derivatives could be investigated for their ability to act as electrochemical sensors or as components in redox-switchable systems. The synthesis of pyrrolidine derivatives containing redox-active ferrocene and quinone centers bridged by an imidazole (B134444) has been reported, demonstrating the feasibility of combining these functionalities within a single molecular framework. researchgate.net

| Derivative Type | Functional Group Added | Potential Application | Synthetic Strategy |

| Photoactive | Chromophore/Fluorophore (e.g., Dansyl, Naphthyl) | Fluorescent sensors, photodynamic agents | Amide or ester bond formation with the scaffold's amine or hydroxyl groups. mdpi.commdpi.com |

| Electroactive | Redox-Active Center (e.g., Ferrocene, Quinone) | Electrochemical sensors, redox switches | Coupling of a ferrocene- or quinone-carboxylic acid to the scaffold's amine groups. researchgate.net |

Future Directions and Emerging Research Avenues for 2 2 Aminophenyl Pyrrolidin 3 Ol in Academic Chemical Sciences

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of chiral pyrrolidines exist, the development of novel and more sustainable routes to 2-(2-aminophenyl)pyrrolidin-3-ol and its derivatives remains a critical area of research. mdpi.comnih.gov Current strategies often rely on multi-step sequences which can be inefficient. mdpi.com Future efforts should focus on creating more atom-economical and environmentally benign syntheses.

A promising approach lies in the application of "borrowing hydrogen" methodology, which has been successfully used for the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. researchgate.net Adapting this iridium-catalyzed process could provide a direct and efficient route to the target molecule. Furthermore, exploring biocatalytic methods, such as the use of engineered enzymes for intramolecular C-H amination, could offer a highly enantioselective and sustainable pathway to chiral pyrrolidines. acs.org The development of green chemistry approaches, such as performing reactions in water or under solvent-free conditions, should also be a priority to minimize environmental impact. researchgate.net

Future research could explore the following:

One-pot syntheses: Designing cascade reactions that combine multiple synthetic steps into a single operation to improve efficiency and reduce waste.

Catalyst development: Investigating new catalysts, including those based on earth-abundant metals, for key bond-forming reactions. organic-chemistry.org

Renewable starting materials: Exploring the use of bio-based feedstocks to create a more sustainable synthetic pathway. researchgate.net

Exploration of New Catalytic Applications Beyond Current Paradigms

The inherent chirality and functional group array of this compound make it an attractive ligand for asymmetric catalysis. While pyrrolidine-based organocatalysts are well-established for various transformations, there is significant potential to expand the catalytic applications of this specific scaffold. mdpi.comacs.org

New catalytic applications could include:

Novel Michael Addition Reactions: Designing catalysts for asymmetric Michael additions of a wider range of donors and acceptors, building upon the success of existing pyrrolidine-pyridine conjugate base catalysts. acs.org

C-H Functionalization: Developing catalysts that can mediate the direct and enantioselective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis.

Photoredox Catalysis: Integrating the chiral ligand into photoredox catalytic systems to enable new types of enantioselective reactions driven by visible light.

Integration with Flow Chemistry and Automated Synthesis